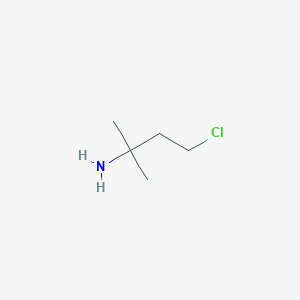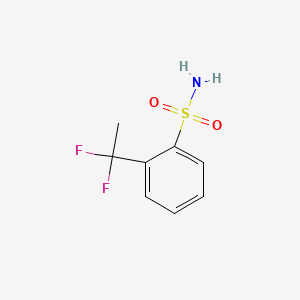
2-Amino-1-(5-indanyl)ethanone Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(5-indanyl)ethanone Hydrochloride: is a chemical compound with the molecular formula C11H14ClNO It is a hydrochloride salt of 2-amino-1-(5-indanyl)ethanone, which is characterized by the presence of an indane ring system attached to an ethanone moiety with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(5-indanyl)ethanone Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indane derivatives and amino ketones.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and the reaction is carried out under controlled temperature and pressure conditions.
Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the hydrochloride salt in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques ensures the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(5-indanyl)ethanone Hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride and nucleophiles such as amines or alcohols are used in substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-1-(5-indanyl)ethanone Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Amino-1-(5-indanyl)ethanone Hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and the indane ring system play crucial roles in its binding to enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(5-indanyl)ethanol: This compound is similar in structure but has an alcohol group instead of a ketone group.
2-Amino-1-(5-indanyl)propane: This compound has a propane moiety instead of an ethanone moiety.
2-Amino-1-(5-indanyl)butanone: This compound has a butanone moiety instead of an ethanone moiety.
Uniqueness
2-Amino-1-(5-indanyl)ethanone Hydrochloride is unique due to its specific combination of an indane ring system with an ethanone moiety and an amino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C11H14ClNO |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C11H13NO.ClH/c12-7-11(13)10-5-4-8-2-1-3-9(8)6-10;/h4-6H,1-3,7,12H2;1H |
InChI Key |
PPELIUHHEIOKPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(Tert-butoxy)carbonyl]amino}propyl prop-2-enoate](/img/structure/B15307273.png)


![(2S)-3-[(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B15307292.png)


![6-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B15307320.png)


![1-[({4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methyl)sulfanyl]ethan-1-one](/img/structure/B15307339.png)
![2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B15307341.png)


